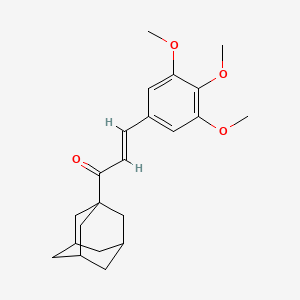![molecular formula C11H10ClN3O B3916617 N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3916617.png)
N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide
説明
N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide, also known as CCPA, is a synthetic compound that belongs to the pyrazole family. CCPA has been extensively studied for its potential use as a selective adenosine A1 receptor agonist.
作用機序
N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide exerts its pharmacological effects by binding to the adenosine A1 receptor and activating the downstream signaling pathways. The A1 receptor is coupled to the inhibitory G protein, which leads to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This, in turn, leads to the inhibition of calcium channels and the activation of potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including:
1. Cardiovascular effects: this compound has been shown to decrease heart rate, blood pressure, and myocardial oxygen consumption.
2. Neurotransmitter release: this compound has been shown to decrease the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
3. Anti-inflammatory effects: this compound has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
実験室実験の利点と制限
N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: this compound is a selective adenosine A1 receptor agonist, which makes it an ideal tool for studying the A1 receptor subtype.
2. Potency: this compound has a high potency for the A1 receptor, which allows for the use of lower concentrations in experiments.
3. Stability: this compound is stable under physiological conditions, which makes it suitable for in vivo experiments.
Some of the limitations of this compound include:
1. Species differences: this compound may have different effects in different species, which can limit its use in animal studies.
2. Off-target effects: this compound may have off-target effects on other adenosine receptor subtypes, which can complicate the interpretation of results.
3. Solubility: this compound has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide. Some of the potential areas of investigation include:
1. Pharmacokinetics: Further studies are needed to determine the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion.
2. Structure-activity relationship: Studies on the structure-activity relationship of this compound can help to identify more potent and selective A1 receptor agonists.
3. Therapeutic applications: this compound has potential therapeutic applications in various conditions, including cardiovascular disease, Parkinson's disease, and inflammation. Further studies are needed to determine its efficacy and safety in these conditions.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a selective adenosine A1 receptor agonist. This compound has several advantages and limitations for lab experiments, and its biochemical and physiological effects have been well-characterized. Future research on this compound can help to further elucidate its mechanism of action, identify more potent and selective A1 receptor agonists, and explore its therapeutic potential in various conditions.
科学的研究の応用
N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has been studied for its potential use as a selective adenosine A1 receptor agonist. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body, and they play a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. This compound has been shown to selectively activate the A1 receptor subtype, which is involved in the regulation of heart rate, blood pressure, and neurotransmitter release.
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7(16)13-11-6-10(14-15-11)8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJKLCLBDOXJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3916536.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-(phenoxymethyl)-1,3-oxazole](/img/structure/B3916538.png)
![N-[3-(dimethylamino)propyl]-2,2-diphenylacetamide](/img/structure/B3916543.png)
![ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate](/img/structure/B3916546.png)
![methyl 1-(2-methoxyethyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916554.png)


![ethyl [(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3916580.png)
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinamide](/img/structure/B3916592.png)
![4-(2-methoxy-4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3916600.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916607.png)



